molecular formula C10H8O2 B102099 Phenol, 4-ethynyl-, acetate CAS No. 16141-18-7

Phenol, 4-ethynyl-, acetate

Cat. No.: B102099
CAS No.: 16141-18-7
M. Wt: 160.17 g/mol
InChI Key: FIUFMPJPALRVKV-UHFFFAOYSA-N
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Description

Phenol, 4-ethynyl-, acetate, also known as 4-ethynylphenyl acetate, is a chemical compound used in scientific research. It is a derivative of phenol, which is a common organic compound used in the production of various chemicals. This compound has a unique structure that makes it useful in a variety of applications, including as a reagent in organic synthesis and as a tool in biochemical research.

Scientific Research Applications

Flavor and Aroma Analysis in Food Science

Research on the volatile compounds of Kedong sufu, a Chinese traditional fermented soybean product, identified the presence of phenolic compounds contributing to its unique flavor profile. Studies like these indicate the relevance of phenolic compounds, including derivatives of phenol, 4-ethynyl-, acetate, in analyzing and enhancing the flavors and aromas of fermented foods (Fan et al., 2019).

Antioxidant Properties

Phenolic compounds isolated from walnut kernels exhibited significant antioxidant activities, suggesting the potential antioxidant capacity of this compound derivatives. Such compounds could contribute to the development of natural antioxidants for use in food preservation and health supplements (Zhang et al., 2009).

Wine Analysis and Sensory Perception

The perception of specific volatile compounds, including ethyl acetate and 4-ethyl phenol, in wine can be influenced by serving temperature. This study suggests that derivatives of this compound may play a role in understanding and manipulating the sensory attributes of wines (Cliff & King, 2009).

Chemical Synthesis and Catalysis

Studies have demonstrated efficient methods for the acetylation of alcohols, phenols, and amines using acetic anhydride, with potential relevance for the synthesis of this compound derivatives. These methods could be applied in the synthesis of phenolic esters and other organic compounds (Reddy et al., 2006).

Analytical Chemistry

The determination of phenol concentrations in water samples involves derivatization to phenyl acetate, highlighting the importance of phenolic compounds and their derivatives in environmental monitoring and analysis (Park et al., 2017).

Properties

IUPAC Name

(4-ethynylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUFMPJPALRVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936523
Record name 4-Ethynylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-18-7
Record name Phenol, 4-ethynyl-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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